(Z)-3-Hexen-3-ol

CAS No.:

Cat. No.: VC1917675

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O |

|---|---|

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | (Z)-hex-3-en-3-ol |

| Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5- |

| Standard InChI Key | ZDBZGZFXYIWLTQ-WAYWQWQTSA-N |

| Isomeric SMILES | CC/C=C(/CC)\O |

| Canonical SMILES | CCC=C(CC)O |

Introduction

Chemical Identity and Properties

Basic Chemical Information

(Z)-3-Hexen-3-ol is characterized by the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O | |

| Molecular Weight | 100.16 g/mol | |

| IUPAC Name | (Z)-hex-3-en-3-ol | |

| CAS Registry Number | Not specified in search results | - |

| PubChem CID | 21683846 |

Structural Information

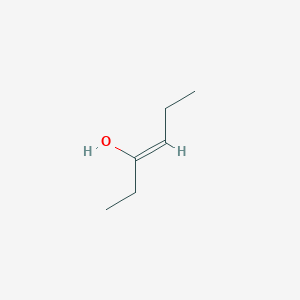

The chemical structure of (Z)-3-Hexen-3-ol features a six-carbon chain with a double bond between carbon atoms 3 and 4, and a hydroxyl group (-OH) attached to carbon 3. The molecule exhibits Z (cis) stereochemistry at the double bond .

| Structural Identifier | Value |

|---|---|

| Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h5,7H,3-4H2,1-2H3/b6-5- |

| InChIKey | ZDBZGZFXYIWLTQ-WAYWQWQTSA-N |

| Isomeric SMILES | CC/C=C(/CC)\O |

| Canonical SMILES | CCC=C(CC)O |

Physical and Chemical Characteristics

As an enol, (Z)-3-Hexen-3-ol possesses specific chemical reactivity. Enols generally exist in equilibrium with their keto tautomers and can participate in various chemical reactions typical of both alkenes (due to the C=C double bond) and alcohols (due to the hydroxyl group) .

Classification and Related Compounds

Chemical Classification

(Z)-3-Hexen-3-ol is classified as:

-

An enol (hydroxyl group attached to a carbon-carbon double bond)

-

A secondary alcohol (hydroxyl group attached to a secondary carbon)

-

An unsaturated alcohol (contains a carbon-carbon double bond)

Related Compounds

While (Z)-3-Hexen-3-ol is distinct, it shares structural similarities with other hexenols that have different positions of the hydroxyl group or double bond:

| Related Compound | Key Difference |

|---|---|

| (Z)-3-Hexen-1-ol | Hydroxyl group at position 1 instead of position 3 |

| (Z)-3-Hexen-2-ol | Hydroxyl group at position 2 instead of position 3 |

| (E)-3-Hexen-3-ol | E (trans) stereochemistry instead of Z (cis) |

It is important to note that (Z)-3-Hexen-1-ol (also known as "leaf alcohol") appears more frequently in the literature due to its role in plant-insect interactions and green leaf volatiles .

Biological and Environmental Significance

Comparison with Related Green Leaf Volatiles

While specific research on (Z)-3-Hexen-3-ol is limited in the available literature, related compounds such as (Z)-3-Hexen-1-ol have been extensively studied as green leaf volatiles (GLVs). GLVs are compounds released by plants upon mechanical damage or herbivore attack and play important roles in plant-insect interactions .

For context, (Z)-3-Hexen-1-ol has been documented to:

-

Attract natural enemies of herbivores

-

Act as an airborne signal that activates plant defenses

Whether (Z)-3-Hexen-3-ol shares similar properties would require further specific research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume